ethyl5,7-difluoro-1-methyl-1H-indole-3-carboxylate
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Overview
Description
Ethyl 5,7-difluoro-1-methyl-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
The synthesis of ethyl 5,7-difluoro-1-methyl-1H-indole-3-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of 5,7-difluoroindole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl 5,7-difluoro-1-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles like amines or thiols.
Methylation: Methylation reactions using methyl iodide can yield methylated derivatives.
Scientific Research Applications
Ethyl 5,7-difluoro-1-methyl-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of ethyl 5,7-difluoro-1-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to bind to and modulate the activity of various enzymes and receptors. For example, it may inhibit the activity of certain enzymes involved in viral replication or cancer cell proliferation .
Comparison with Similar Compounds
Ethyl 5,7-difluoro-1-methyl-1H-indole-3-carboxylate can be compared with other similar indole derivatives, such as:
5-fluoro-1-methyl-1H-indole-3-carboxylate: This compound has a single fluorine atom and may exhibit different biological activities.
7-fluoro-1-methyl-1H-indole-3-carboxylate: Similar to the previous compound but with the fluorine atom at a different position.
1-methyl-1H-indole-3-carboxylate: Lacks fluorine atoms and may have different chemical and biological properties.
Ethyl 5,7-difluoro-1-methyl-1H-indole-3-carboxylate is unique due to the presence of two fluorine atoms, which can significantly influence its reactivity and biological activity.
Properties
Molecular Formula |
C12H11F2NO2 |
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Molecular Weight |
239.22 g/mol |
IUPAC Name |
ethyl 5,7-difluoro-1-methylindole-3-carboxylate |
InChI |
InChI=1S/C12H11F2NO2/c1-3-17-12(16)9-6-15(2)11-8(9)4-7(13)5-10(11)14/h4-6H,3H2,1-2H3 |
InChI Key |
AWCMWCIEZUSMFC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C1C=C(C=C2F)F)C |
Origin of Product |
United States |
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